Methyl p-pentylbenzoate Methyl p-pentylbenzoate
Brand Name: Vulcanchem
CAS No.: 26311-44-4
VCID: VC14316605
InChI: InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

Methyl p-pentylbenzoate

CAS No.: 26311-44-4

Cat. No.: VC14316605

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl p-pentylbenzoate - 26311-44-4

Specification

CAS No. 26311-44-4
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name methyl 4-pentylbenzoate
Standard InChI InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3
Standard InChI Key STDGBCHZHMQCAE-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl p-pentylbenzoate belongs to the class of alkyl benzoate esters. Key structural features include:

  • Molecular Formula: C13H18O2\text{C}_{13}\text{H}_{18}\text{O}_{2}

  • SMILES Notation: CCCCCC1=CC=C(C=C1)C(=O)OC

  • InChI Key: STDGBCHZHMQCAE-UHFFFAOYSA-N

The compound’s 2D and 3D structures are well-documented in PubChem, confirming a planar benzene core with a linear pentyl chain at the 4-position and a methyl ester group . Computational models predict a density of 1.153±0.06g/cm31.153 \pm 0.06 \, \text{g/cm}^3 and a boiling point of 409.3±30.0C409.3 \pm 30.0^\circ \text{C} .

Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]+207.13796147.7
[M+Na]+229.11990160.1
[M-H]-205.12340149.6
Data sourced from PubChem .

Applications in Research and Industry

Organic Synthesis

Methyl p-pentylbenzoate serves as a precursor in catalytic C–H functionalization reactions. Liu et al. (2018) demonstrated its use in dirhodium-catalyzed remote C–H bond activation, enabling access to complex macrocyclic structures .

Industrial Uses

  • Flavoring Agent: Methyl benzoate derivatives are used in food and fragrances, though specific data for this compound is limited .

  • Materials Science: Its lipophilic nature may aid in polymer plasticization or solvent formulations.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • Mass Spectrometry: CCS values aid in adduct identification .

  • Chromatography: HPLC/GC methods recommended for purity analysis.

  • NMR/IR: Predicted spectra align with ester functional groups (C=O stretch ~1720 cm1^{-1}) .

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